2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-2-33-17-13-11-16(12-14-17)30-25(32)24-23(18-7-3-6-10-21(18)34-24)29-26(30)35-15-22(31)28-20-9-5-4-8-19(20)27/h3-14H,2,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDPNHOMKMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the 4-Ethoxyphenyl Group: This is usually achieved through a substitution reaction where the ethoxyphenyl group is introduced using reagents like ethoxybenzene and a suitable catalyst.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, often using thiourea or similar reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nitration reagents like nitric acid, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor properties, particularly in inhibiting cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in cell proliferation. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to reduced cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: Another benzofuro[3,2-d]pyrimidine derivative known for its EZH2 inhibitory activity.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their antitumor properties.
Uniqueness
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol . The structure includes a benzofuro[3,2-d]pyrimidine core linked via a thioether group to an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O4S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 895646-15-8 |
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound may exhibit significant biological activities, including:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal strains.
Anticancer Activity
A study focusing on the structure–activity relationship (SAR) of related compounds reported that modifications to the thioether group enhance binding affinity to target proteins associated with cancer cell growth. For instance, compounds with similar thioether linkages showed IC50 values in the nanomolar range against various cancer cell lines .
Inflammatory Response Modulation
Research indicates that the compound may interact with cyclooxygenase enzymes (COX), which play a critical role in inflammation. In vitro assays demonstrated that certain derivatives could inhibit COX activity, leading to reduced prostaglandin synthesis .
Antimicrobial Activity
A comparative study on structurally similar compounds highlighted their effectiveness against resistant bacterial strains. The presence of the ethoxy group was noted to enhance solubility and bioavailability, contributing to improved antimicrobial efficacy .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation pathways.
- Modulation of Signal Transduction Pathways : It could affect pathways related to apoptosis and inflammation.
- Interaction with DNA : Some studies suggest potential DNA intercalation properties, leading to disruptions in replication processes.
Inhibitory Activity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
